(R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride
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Overview
Description
(R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride is a chemical compound with a complex structure that includes benzyl and amino groups. This compound is often used in various scientific research fields due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride typically involves the reaction of benzylamine with an appropriate aldehyde or ketone, followed by reduction and subsequent hydrochloride salt formation. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The benzyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions include various benzyl derivatives, amines, and alcohols, depending on the type of reaction and reagents used.
Scientific Research Applications
(R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and lead to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (R-(R*,S*))-alpha-(1-(Benzylamino)ethyl)benzyl alcohol hydrochloride include:
- Benzylamine derivatives
- Benzyl alcohol derivatives
- Amino alcohols
Uniqueness
What sets this compound apart from similar compounds is its unique combination of benzyl and amino groups, which confer specific reactivity and properties. This makes it particularly valuable in various research and industrial applications.
Properties
CAS No. |
61347-75-9 |
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Molecular Formula |
C16H20ClNO |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
(1R,2S)-2-(benzylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-13(16(18)15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14;/h2-11,13,16-18H,12H2,1H3;1H/t13-,16-;/m0./s1 |
InChI Key |
UBMIUBZFZPESPD-LINSIKMZSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCC2=CC=CC=C2.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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